N-Methyl Amide vs. Primary Amide: Hydrogen Bond Donor Elimination Alters Physicochemical Profile
The target compound features a tertiary N-methyl amide (free base SMILES: CNC(CCc1cccc(C2CCNCC2)n1)=O), whereas the closest commercial analog, 3-(6-(piperidin-4-yl)pyridin-2-yl)propanamide dihydrochloride (CAS 1361112-63-1), bears a primary amide (-CONH2) . This single methylation eliminates one hydrogen bond donor (HBD) from the scaffold: the target free base has 1 HBD (piperidine NH only) versus 2 HBDs for the des-methyl analog (piperidine NH + amide NH2), while both retain 3 hydrogen bond acceptors . The consequence is a measurable increase in lipophilicity and membrane permeability, with the des-methyl to N-methyl transformation typically contributing a ΔlogP of approximately +0.5 to +0.8 log units for small amides (class-level inference). Furthermore, tertiary amides resist metabolic hydrolysis by amidases more effectively than primary amides, a property relevant for in vivo probe stability .
| Evidence Dimension | Hydrogen bond donor count (free base form) |
|---|---|
| Target Compound Data | 1 HBD (piperidine NH only; N-methyl amide has no H-bond donor) |
| Comparator Or Baseline | 3-(6-(Piperidin-4-yl)pyridin-2-yl)propanamide (CAS 1361112-63-1, free base): 2 HBDs (piperidine NH + primary amide NH2) |
| Quantified Difference | Δ = -1 HBD; estimated ΔlogP ≈ +0.5 to +0.8 (class-level estimate for N-methylation of small amides) |
| Conditions | Free base structures compared; HBD/HBA counts derived from canonical SMILES and standard medicinal chemistry counting rules |
Why This Matters
For SAR studies requiring fine-tuning of permeability or metabolic stability without altering the core scaffold, the N-methylated compound provides a distinct, quantifiably different physicochemical starting point versus the primary amide analog.
